molecular formula C18H24Br2N4O3 B5463209 Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide

Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide

Cat. No.: B5463209
M. Wt: 504.2 g/mol
InChI Key: NMRVOJJGQWUGNI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a benzimidazole ring, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzimidazole precursors, followed by their coupling with the morpholine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain high-purity products suitable for research and development applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3.2BrH/c1-13-16(17(23)24-2)22-15-6-4-3-5-14(15)21(18(22)19-13)8-7-20-9-11-25-12-10-20;;/h3-6H,7-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRVOJJGQWUGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=CC=CC=C3N(C2=N1)CCN4CCOCC4)C(=O)OC.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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